3-Chloro-5-heptyloxolan-2-one
Description
3-Chloro-5-heptyloxolan-2-one is a chlorinated lactone derivative characterized by a five-membered oxolan-2-one (γ-lactone) ring system. The compound features a chlorine atom at position 3 and a heptyl (C₇H₁₅) alkyl chain at position 4.
Properties
CAS No. |
89344-90-1 |
|---|---|
Molecular Formula |
C11H19ClO2 |
Molecular Weight |
218.72 g/mol |
IUPAC Name |
3-chloro-5-heptyloxolan-2-one |
InChI |
InChI=1S/C11H19ClO2/c1-2-3-4-5-6-7-9-8-10(12)11(13)14-9/h9-10H,2-8H2,1H3 |
InChI Key |
SOBVADXYFLWPQD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC1CC(C(=O)O1)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-heptyloxolan-2-one can be achieved through several synthetic routes. One common method involves the reaction of heptanal with chloroacetic acid in the presence of a base, followed by cyclization to form the oxolane ring. The reaction conditions typically include:
Reagents: Heptanal, chloroacetic acid, base (e.g., sodium hydroxide)
Solvent: A suitable solvent such as ethanol or water
Temperature: The reaction is usually carried out at elevated temperatures (e.g., 60-80°C)
Time: The reaction time can vary from a few hours to overnight, depending on the specific conditions
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve higher yields and purity. The use of catalysts and advanced purification techniques, such as distillation and chromatography, can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-heptyloxolan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorine atom can be substituted with other functional groups, such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of alcohols or alkanes
Substitution: Formation of substituted oxolanes with various functional groups
Scientific Research Applications
3-Chloro-5-heptyloxolan-2-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Chloro-5-heptyloxolan-2-one involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates that participate in biochemical reactions. The presence of the chlorine atom and the heptyl group can influence the compound’s reactivity and binding affinity to target molecules.
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The table below highlights key structural differences between 3-Chloro-5-heptyloxolan-2-one and related oxolan-2-one derivatives:
| Compound Name | Substituents (Position) | CAS Number | Key Properties (Inferred) |
|---|---|---|---|
| This compound | Cl (3), C₇H₁₅ (5) | Not available | High lipophilicity, moderate reactivity |
| 5-[(3E)-Hex-3-en-1-yl]-5-methyloxolan-2-one | C₆H₁₁ (5), CH₃ (5) | 70851-61-5 | Lower hydrophobicity, unsaturated chain |
| 5-(3,3-Dichloroprop-2-enyl)-5-methyloxolan-2-one | Cl₂C=CH (5), CH₃ (5) | 64944-20-3 | Higher reactivity, dual chlorine atoms |
| 5-(1-Hydroxyethyl)oxolan-2-one | HOCH₂CH₂ (5) | 54656-51-8 | Hydrophilic, potential hydrogen bonding |
| 3-Acetyl-3-hydroxyoxolan-2-one | Acetyl (3), OH (3) | Not available | Polar, keto-enol tautomerism possible |
Key Observations:
- Lipophilicity: The heptyl chain in this compound likely increases its hydrophobicity compared to analogs with shorter chains (e.g., hexenyl in 70851-61-5) or polar groups (e.g., hydroxyethyl in 54656-51-8) .
- Reactivity: The chlorine atom at position 3 may facilitate nucleophilic substitution reactions, similar to dichlorinated derivatives like 64944-20-3, though the latter’s unsaturated dichloropropenyl group could enhance electrophilic reactivity .
- Stability: The saturated heptyl chain in the target compound may confer greater oxidative stability compared to unsaturated analogs (e.g., 70851-61-5) .
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